5-Chloro-3-hydroxypyridine-2-carbaldehyde
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Overview
Description
5-Chloro-3-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxypyridine-2-carbaldehyde typically involves the chlorination of 3-hydroxypyridine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloro-3-hydroxypyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 5-chloro-3-hydroxypyridine-2-methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: 5-Chloro-3-hydroxypyridine-2-carboxylic acid.
Reduction: 5-Chloro-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-hydroxypyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Its aldehyde group allows it to participate in condensation reactions, forming Schiff bases with amines, which are important in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxypyridine: Similar in structure but lacks the aldehyde group.
3-Hydroxypyridine-2-carbaldehyde: Similar but without the chlorine atom.
5-Chloro-3-hydroxypyridine: Lacks the aldehyde group.
Uniqueness
5-Chloro-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both the chlorine and aldehyde functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4ClNO2 |
---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
5-chloro-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H |
InChI Key |
LQLVFVJPWKAYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C=O)Cl |
Origin of Product |
United States |
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